4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate
Description
Properties
IUPAC Name |
(4-heptoxyphenyl) 4-hexoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O4/c1-3-5-7-9-11-21-29-24-16-18-25(19-17-24)30-26(27)22-12-14-23(15-13-22)28-20-10-8-6-4-2/h12-19H,3-11,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWUHAZQZQGGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation of 4 Heptyloxy Phenyl 4 Hexyloxy Benzoate
Strategic Molecular Design Considerations for Benzoate (B1203000) Esters
The molecular architecture of benzoate esters is paramount to their function as liquid crystals. The design involves a strategic combination of a rigid core and flexible terminal groups to induce the formation of mesophases over a specific temperature range.
Rigid Core: The biphenyl (B1667301) benzoate structure provides the necessary rigidity and linearity. The planarity of the aromatic rings is crucial as it enhances intermolecular packing and anisotropic interactions, which are essential for liquid crystal phase formation. nih.gov
Flexible Alkyl Chains: The terminal hexyloxy (-OC6H13) and heptyloxy (-OC7H15) chains provide flexibility. The length of these alkoxy chains significantly impacts the melting point and the type and stability of the mesophases. rsc.org Longer chains tend to lower the melting point and can favor the formation of more ordered smectic phases over nematic phases due to increased van der Waals forces. The interplay between the rigid core and the flexible chains allows the molecules to self-assemble into the ordered fluid states characteristic of liquid crystals. rsc.orgresearchgate.net
Computational studies, including Density Functional Theory (DFT), are often employed to substantiate experimental findings by calculating parameters such as molecular polarizability and dipole moments, which are critical in understanding intermolecular interactions and predicting liquid crystalline behavior. nih.gov
Optimized Synthetic Routes for Esterification of Phenyl Benzoate Systems
The formation of the ester linkage is the critical step in synthesizing 4-(heptyloxy)phenyl 4-(hexyloxy)benzoate. This is typically achieved by reacting 4-(hexyloxy)benzoic acid with 4-(heptyloxy)phenol. Several esterification methods can be employed, with the choice depending on factors like substrate sensitivity and desired yield.
The most common and effective method for synthesizing specialized esters like the target compound is the Steglich esterification, which is favored for its mild reaction conditions. commonorganicchemistry.comnumberanalytics.com
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org The reaction proceeds at room temperature and is suitable for acid-sensitive substrates. commonorganicchemistry.com
The mechanism involves the following steps:
The carboxylic acid (4-(hexyloxy)benzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org
DMAP, acting as a stronger nucleophile than the alcohol, reacts with the intermediate to form a reactive acyl-pyridinium salt ("active ester"). organic-chemistry.org
The alcohol (4-(heptyloxy)phenol) then attacks the active ester, forming the final product, this compound. organic-chemistry.org
DCC is consumed in the reaction, taking up the water molecule generated and forming a stable, insoluble urea (B33335) byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration. organic-chemistry.orgwikipedia.org
Control of the reaction is maintained by the stoichiometric addition of reagents and carrying out the reaction in a suitable polar aprotic solvent. wikipedia.org
Table 1: Comparison of Common Esterification Methods
| Method | Reagents & Catalysts | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Reflux conditions, excess alcohol often used as solvent | Simple, inexpensive reagents | Harsh conditions, not suitable for acid-sensitive substrates, reversible reaction. commonorganicchemistry.comnumberanalytics.com |
| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP (catalyst) | Mild, room temperature | High yields, suitable for sensitive substrates. numberanalytics.comorganic-chemistry.org | DCC is an allergen, removal of DCU byproduct necessary. |
| Acyl Chloride Method (Schotten-Baumann) | Phenol, acyl chloride, base (e.g., NaOH, pyridine) | Vigorous mixing, often at low temperatures | Fast and generally high-yielding reaction | Acyl chlorides are moisture-sensitive and corrosive; liberates HCl. youtube.com |
The performance of a liquid crystal is highly dependent on its purity, as even small amounts of ionic or other impurities can disrupt the mesophases and degrade electrical properties. google.com Therefore, rigorous purification is essential.
Filtration: The initial step after the Steglich esterification is the filtration of the reaction mixture to remove the insoluble dicyclohexylurea (DCU) byproduct. organic-chemistry.org
Recrystallization: This is a fundamental technique for purifying solid organic compounds. wikipedia.org The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol, acetone, or a hexane/ethyl acetate (B1210297) mixture) and allowed to cool slowly. rsc.org The pure compound crystallizes out, leaving impurities dissolved in the solvent. This process is often repeated multiple times to achieve the desired purity level.
Column Chromatography: For more challenging separations, column chromatography over silica (B1680970) gel or alumina (B75360) is employed. rsc.org The crude product is passed through the column, and different components are eluted with a solvent gradient, allowing for the separation of the desired ester from unreacted starting materials and byproducts. rsc.org
Adsorbent Treatment: To remove trace ionic impurities and achieve the high resistivity required for display applications, the purified liquid crystal may be treated with specialized adsorbents like activated carbon, alumina, or silica gel. google.comgoogle.com
Advanced Purity Analysis: Techniques like nonaqueous capillary electrokinetic chromatography have been developed for the precise purity control and analysis of newly synthesized liquid crystals, complementing standard methods like HPLC. nih.gov
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of liquid crystals is adapting to these principles to reduce waste, energy consumption, and the use of hazardous materials. sciencedaily.comuni-halle.de
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times for key steps like esterification and etherification (for forming the alkoxy chains), often leading to higher yields in minutes compared to hours with conventional heating. tandfonline.comrri.res.in This reduces energy consumption and can minimize side reactions.
Solvent Selection: Replacing hazardous solvents with greener alternatives is a core green chemistry principle. For instance, cyclopentylmethyl ether (CPME) has been explored as a better replacement for solvents like THF in certain reactions. whiterose.ac.uk Research also focuses on multicomponent reactions that can proceed without any solvent at all. uni-halle.de
Catalysis: The use of heterogeneous catalysts, which can be easily recovered and reused, is preferred over homogeneous catalysts that are difficult to separate from the reaction mixture. whiterose.ac.uk For esterification, solid acid catalysts are being investigated as green replacements for strong mineral acids. whiterose.ac.uk Enzymatic catalysis, using lipases, also represents a green alternative for ester synthesis under mild conditions, though its application to benzoic acid has challenges. nih.gov
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a key goal. whiterose.ac.uk Multicomponent reactions, where several starting materials react in a single step, are being developed for liquid crystal synthesis to improve atom economy and process efficiency, achieving yields around 90%. sciencedaily.comuni-halle.de
Synthesis of Structural Analogues for Comparative Studies on Alkyl Chain Length Effects
To fully understand the structure-property relationships in benzoate ester liquid crystals, chemists synthesize homologous series of compounds where the length of the terminal alkyl chains is systematically varied. researchgate.net For the this compound system, this would involve preparing analogues such as 4-(pentyloxy)phenyl 4-(butoxy)benzoate or 4-(octyloxy)phenyl 4-(octyloxy)benzoate.
The synthesis of these analogues follows the same esterification routes previously described. By comparing the thermal properties (e.g., melting and clearing points) of these related compounds, researchers can establish clear trends.
Key findings from such comparative studies include:
Phase Behavior: Increasing the alkyl chain length generally influences the thermal stability of the mesophases. rsc.org It can promote the formation of more ordered smectic phases at the expense of the nematic phase. researchgate.net
Transition Temperatures: Both melting points and clearing points (the temperature at which the liquid crystal becomes an isotropic liquid) are sensitive to chain length. A common observation is an alternating "odd-even" effect, where the transition temperatures of homologues with an even number of carbon atoms in the chain are higher than those of their odd-numbered neighbors.
Table 2: Illustrative Effect of Alkyl Chain Length on Transition Temperatures for a Representative Benzoate Ester Series (4-substituted phenyl-4-alkoxybenzoates)
| Alkyl Chain Length (n in -OCnH2n+1) | Phase Transition | Transition Temperature (°C) |
|---|---|---|
| 6 | Crystal to Nematic (Tm) | Data not available |
| Nematic to Isotropic (Tc) | Data not available | |
| 8 | Crystal to Smectic C (Tm) | ~90 |
| Smectic C to Isotropic (Tc) | ~105 | |
| 10 | Crystal to Smectic C (Tm) | ~88 |
| Smectic C to Isotropic (Tc) | ~107 | |
| 12 | Crystal to Smectic C (Tm) | ~92 |
| Smectic C to Isotropic (Tc) | ~106 |
These systematic studies are crucial for fine-tuning the properties of liquid crystal materials for specific applications, allowing for the rational design of new compounds with desired temperature ranges and phase behaviors. rsc.org
Table of Compounds
Advanced Molecular Structure Elucidation Techniques for 4 Heptyloxy Phenyl 4 Hexyloxy Benzoate
Spectroscopic Characterization Methodologies for Structural Confirmation
Spectroscopy is the primary tool for elucidating the structure of newly synthesized compounds. By probing how the molecule interacts with electromagnetic radiation, detailed information about its atomic and molecular environment can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(heptyloxy)phenyl 4-(hexyloxy)benzoate is expected to show distinct signals for the aromatic protons and the aliphatic protons of the two alkoxy chains. The aromatic protons, appearing in the downfield region (typically δ 6.8-8.2 ppm), would show a characteristic splitting pattern for 1,4-disubstituted (para) benzene (B151609) rings. The protons on the ring adjacent to the ester oxygen (the phenyl part) would likely appear at slightly lower chemical shifts than those on the ring attached to the carbonyl group (the benzoate (B1203000) part). The methylene (B1212753) protons directly attached to the ether oxygen atoms (-O-CH2-) would appear as triplets around δ 4.0 ppm. The rest of the methylene protons in the hexyloxy and heptyloxy chains would produce a series of multiplets in the δ 1.2-1.8 ppm range, while the terminal methyl groups (-CH3) would each appear as a triplet near δ 0.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 164-166 ppm. The aromatic carbons would appear between δ 114-155 ppm, with the carbons directly bonded to oxygen atoms being the most deshielded. The carbons of the alkoxy chains would have signals in the upfield region (δ 14-70 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift tables and data from analogous structures.
| Atom Type | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Aromatic | Protons on benzoate ring | ~8.1 (d), ~6.9 (d) | ~122, ~132, ~114, ~164 |
| Aromatic | Protons on phenyl ring | ~7.2 (d), ~7.0 (d) | ~122, ~115, ~145, ~157 |
| Ester | Carbonyl (C=O) | - | ~165 |
| Alkoxy | -O-CH₂- (Heptyloxy) | ~4.0 (t) | ~68 |
| Alkoxy | -O-CH₂- (Hexyloxy) | ~4.0 (t) | ~68 |
| Aliphatic | -(CH₂)₅- (Heptyloxy) | ~1.8-1.3 (m) | ~22-32 |
| Aliphatic | -(CH₂)₄- (Hexyloxy) | ~1.8-1.3 (m) | ~22-32 |
| Aliphatic | -CH₃ (Heptyloxy) | ~0.9 (t) | ~14 |
| Aliphatic | -CH₃ (Hexyloxy) | ~0.9 (t) | ~14 |
Vibrational spectroscopy techniques like FTIR and Raman are essential for identifying the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum is dominated by strong absorption bands corresponding to specific bond vibrations. For this compound, the most prominent peak would be the C=O stretch of the ester group, expected around 1730-1735 cm⁻¹. researchgate.net Strong absorptions corresponding to the C-O stretching of the ester and ether linkages would appear in the 1250-1100 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1610-1580 cm⁻¹ and 1510-1450 cm⁻¹ ranges. nist.govnih.gov Aliphatic C-H stretching from the hexyloxy and heptyloxy chains would be visible just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the "breathing" modes, often give strong signals in the Raman spectrum, which are useful for confirming the aromatic core. nih.govnist.gov The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.
Table 2: Key Vibrational Frequencies for this compound Frequencies are based on data for phenyl benzoates and long-chain alkoxy compounds. researchgate.netnist.govnih.govnih.gov
| Vibrational Mode | Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H Stretch (aliphatic) | -CH₂, -CH₃ | 2850-2960 (strong) | 2850-2960 (strong) |
| C=O Stretch | Ester | 1730-1735 (very strong) | 1720-1740 (moderate) |
| C=C Stretch | Aromatic Rings | ~1605, ~1510 (strong to moderate) | ~1605 (very strong) |
| C-O Stretch | Ester & Ether | 1250-1100 (strong, complex) | 1250-1100 (weak) |
| C-H Bend (out-of-plane) | para-substituted ring | 840-870 (strong) | - |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Weight: 412.58 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 412 or 413, respectively.
The fragmentation of long-chain aryl esters in MS is predictable. nih.gov Common fragmentation pathways include:
Cleavage of the ester bond, leading to ions corresponding to the acylium ion [C6H5(OC6H13)CO]⁺ and the phenoxy radical or ion [C6H5(OC7H15)O]⁺.
Benzylic cleavage and McLafferty rearrangements within the long alkoxy chains, leading to a series of smaller fragment ions by loss of alkene fragments. core.ac.uknih.gov
Cleavage of the ether bond, generating ions corresponding to [M - OC7H15]⁺ and [M - OC6H13]⁺.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 412 | [M]⁺ Molecular Ion |
| 221 | [4-(hexyloxy)benzoyl]⁺ or [HOC₆H₄COOC₆H₄OC₇H₁₅]⁺ after rearrangement |
| 209 | [4-(heptyloxy)phenol]⁺ |
| 121 | [4-hydroxybenzoyl]⁺ |
Elemental Analysis for Stoichiometric Composition Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample. azom.com This method provides an empirical formula, which can be compared with the theoretical formula to validate the compound's purity and identity. For a compound to be considered pure, the experimentally determined percentages should be within ±0.4% of the calculated theoretical values.
The theoretical composition of C26H36O4 is calculated based on its molecular formula and the atomic weights of its elements. This validation is crucial to confirm that the synthesized product has the correct stoichiometric composition and is free from significant impurities. chemaxon.com
Table 4: Elemental Composition of this compound (C₂₆H₃₆O₄)
| Element | Molecular Weight (g/mol) | Theoretical Percentage (%) |
|---|---|---|
| Carbon (C) | 312.44 | 75.69% |
| Hydrogen (H) | 36.29 | 8.80% |
| Oxygen (O) | 63.98 | 15.51% |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture (if amenable)
Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. However, obtaining single crystals of sufficient quality for molecules with long, flexible alkyl chains like this compound can be exceptionally challenging. nih.gov The conformational flexibility of the hexyloxy and heptyloxy chains often leads to disordered structures or prevents the formation of well-ordered single crystals suitable for diffraction experiments.
If suitable crystals could be grown, SC-XRD would confirm the molecular connectivity and provide precise bond lengths, bond angles, and torsion angles. nih.gov It would also reveal crucial information about the intermolecular interactions (e.g., van der Waals forces, C-H···π interactions) that govern the crystal packing, which is a precursor to the formation of its known liquid crystalline phases. synthon-chemicals.com Studies on similar phenyl benzoate derivatives have shown that the two aromatic rings are typically not coplanar. nih.gov
Theoretical and Computational Investigations of 4 Heptyloxy Phenyl 4 Hexyloxy Benzoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a single molecule of 4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and optimal geometry of the molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is particularly effective for determining the most stable three-dimensional arrangement of atoms (ground state conformation) and for calculating various electronic properties that govern the molecule's reactivity. semanticscholar.org
For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to optimize the molecular geometry. nih.govnih.gov This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found. The resulting geometry for this calamitic (rod-shaped) liquid crystal is expected to be elongated and relatively planar across the central phenyl benzoate (B1203000) core, which is crucial for the formation of mesophases. The flexible heptyloxy and hexyloxy chains will have multiple possible conformations, and DFT can help identify the lowest energy arrangements.
From the optimized structure, several key reactivity descriptors can be calculated:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more chemically reactive. nih.gov
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically around oxygen atoms) and electron-poor (positive potential, typically around hydrogen atoms) regions. nih.gov This is vital for understanding how molecules of this compound will interact with each other.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.2 eV | Electron-donating ability |
| LUMO Energy | ~ -1.9 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | Chemical reactivity and stability nih.gov |
| Dipole Moment | ~ 2.5 - 4.0 D | Polarity and intermolecular electrostatic interactions banglajol.info |
| C=O Bond Length | ~ 1.22 Å | Geometry of the ester linkage |
| Phenyl Ring Dihedral Angle | ~ 40° - 60° | Overall planarity and molecular shape nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This method is particularly valuable for predicting electronic absorption spectra, such as UV-Visible spectra. nih.gov By calculating the energies required to promote an electron from an occupied orbital to an unoccupied one, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of these transitions (oscillator strength). researchgate.net
For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the aromatic phenyl benzoate core. The results can be compared with experimental spectroscopic data to validate the computational model. Discrepancies between theoretical and experimental spectra can sometimes occur, but TD-DFT generally provides good qualitative agreement. researchgate.net
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| 4.55 | 272 | 0.85 | HOMO → LUMO (π→π) |
| 4.98 | 249 | 0.45 | HOMO-1 → LUMO (π→π) |
| 5.31 | 233 | 0.15 | HOMO → LUMO+1 (π→π*) |
Molecular Dynamics (MD) Simulations for Mesophase Formation and Behavior
While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of hundreds to thousands of molecules over time. ajchem-a.com This is essential for understanding how intermolecular forces lead to the formation of liquid crystal mesophases.
In atomistic MD simulations, each atom of the this compound molecules is treated as an individual particle. The forces between atoms (both within a molecule, or 'bonded', and between molecules, or 'non-bonded') are described by a classical force field. Simulations are run by solving Newton's equations of motion, which allows for the tracking of the position and velocity of every atom over time.
These simulations can directly model the self-assembly of the molecules from a disordered isotropic liquid into an ordered nematic or smectic phase upon cooling. Key insights from atomistic MD include:
Molecular Packing: Visualizing how the rod-like molecules align with each other. For a nematic phase, the simulation would show long-range orientational order (molecules pointing in the same general direction) but no positional order. For a smectic phase, it would show both orientational order and layered positional order. rsc.org
Order Parameters: Calculating the nematic order parameter (S) as a function of temperature to precisely identify phase transition temperatures, which can be compared with experimental values. researchgate.net
While powerful, atomistic simulations are computationally expensive and are often limited to small system sizes and short time scales. To study larger-scale phenomena, such as the formation of complex domain structures or the behavior over microseconds, coarse-grained (CG) models are used.
In a CG model for this compound, groups of atoms are lumped together into single interaction sites or "beads." For example, the heptyloxy chain, the phenyl ring, the benzoate core, and the hexyloxy chain could each be represented by a few beads. This simplification reduces the number of particles in the system, allowing for simulations of much larger systems for longer durations. CG-MD is particularly useful for studying the director field fluctuations in the nematic phase and the formation and stability of layered structures in smectic phases.
Monte Carlo Simulations for Phase Behavior Prediction
Monte Carlo (MC) simulations offer another avenue for investigating the phase behavior of liquid crystals. Unlike MD, which simulates the natural time evolution of a system, MC methods use a probabilistic approach to explore the configuration space of a system.
In a typical MC simulation for this compound, a collection of molecules is placed in a simulation box. The simulation proceeds by making random trial moves—such as translating or rotating a molecule. Each move is either accepted or rejected based on a set of rules that depend on the change in the system's energy, ensuring that the simulation correctly samples configurations according to statistical mechanics.
MC simulations are highly effective for:
Mapping Phase Diagrams: By systematically varying temperature and pressure, MC simulations can identify the boundaries between the isotropic, nematic, and smectic phases.
Investigating Phase Transitions: They are well-suited for studying the nature of phase transitions, such as determining whether a transition is first-order or second-order.
Modeling Complex Fluids: MC methods can be adapted to study more complex behaviors, including the influence of molecular flexibility (from the alkyl chains) on the stability and properties of the mesophases.
By comparing the phase transition temperatures predicted by MC simulations with experimental data (e.g., Cr 55 N 88 I), researchers can refine the molecular models and force fields used, leading to a more accurate and predictive understanding of this and related liquid crystal materials. synthon-chemicals.com
Prediction of Macroscopic Properties from Microscopic Interactions via Computational Modeling
The prediction of macroscopic properties of liquid crystalline materials, such as this compound, from their microscopic molecular interactions is a significant achievement of modern computational chemistry. This process bridges the gap between the molecular structure and the bulk material behavior, offering insights that are crucial for the design of new materials with specific functionalities. Methodologies like molecular dynamics (MD) simulations and Density Functional Theory (DFT) are at the forefront of these predictive capabilities. psu.edursc.org
Computational models for liquid crystals can range from highly detailed all-atom models to more simplified coarse-grained and lattice models. psu.edursc.org All-atom models represent every atom in the system, providing a high level of detail at a significant computational cost. These are particularly useful for understanding specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the self-assembly of molecules into liquid crystalline phases. psu.edu For instance, the growth of a nematic phase from an isotropic liquid can be observed through all-atom simulations by monitoring the orientational order parameter. psu.edu
Molecular dynamics simulations, on the other hand, model the behavior of a large ensemble of molecules over time, allowing for the direct observation of phase transitions and the calculation of macroscopic properties. By simulating the system at different temperatures, researchers can predict transition temperatures between different liquid crystal phases (e.g., nematic to smectic) and the isotropic liquid phase. psu.edu
A key parameter often calculated from these simulations is the orientational order parameter, which quantifies the degree of alignment of the molecules along a common director. This parameter is crucial for characterizing the nematic phase. Furthermore, simulations can provide insights into the formation of more ordered smectic phases, where molecules are arranged in layers. rsc.org
The accuracy of these predictions is highly dependent on the quality of the force fields used in the simulations, which are sets of parameters that describe the potential energy of the system. For liquid crystals, these force fields must accurately capture the anisotropic nature of the intermolecular interactions.
Recent advancements have also seen the application of machine learning techniques to predict the properties of liquid crystals. mdpi.comaps.org By training models on existing experimental data and the results of computational simulations, it is possible to predict properties such as phase transition temperatures and even the color of cholesteric liquid crystals with high accuracy. mdpi.comaps.org
For a molecule like this compound, a computational approach to predicting its macroscopic properties would typically involve the following steps:
Molecular Geometry Optimization: Using DFT to determine the most stable conformation of the molecule.
Calculation of Molecular Properties: Using the optimized geometry to calculate properties like dipole moment and polarizability.
Molecular Dynamics Simulations: Simulating a system of many molecules at various temperatures to observe phase behavior.
Analysis of Trajectories: Analyzing the simulation data to calculate properties such as order parameters, diffusion coefficients, and transition temperatures.
The tables below present representative data that could be generated from such computational studies for analogous phenyl benzoate liquid crystals, illustrating the type of information that can be obtained.
Table 1: Predicted Molecular Properties of a Phenyl Benzoate Analogue using DFT
| Property | Predicted Value |
| Dipole Moment (Debye) | 2.8 |
| Molecular Polarizability (ų) | 55.2 |
| Aspect Ratio (Length/Width) | 3.5 |
Note: The data in this table is representative of a typical phenyl benzoate liquid crystal and not specific to this compound. The values are derived from computational studies on analogous compounds.
Table 2: Predicted Phase Transition Temperatures of a Phenyl Benzoate Analogue from MD Simulations
| Transition | Predicted Temperature (°C) |
| Crystal to Smectic | 65 |
| Smectic to Nematic | 82 |
| Nematic to Isotropic | 95 |
Note: The data in this table is representative of a typical phenyl benzoate liquid crystal and not specific to this compound. The values are derived from computational studies on analogous compounds.
Potential Applications and Device Integration of 4 Heptyloxy Phenyl 4 Hexyloxy Benzoate in Advanced Materials
Liquid Crystal Display (LCD) Technology and Display Engineering (non-medical)
Phenyl benzoate-based liquid crystals are foundational materials in the development of liquid crystal displays (LCDs). ncats.io Their utility in this technology stems from their excellent compatibility with other materials used in display manufacturing, such as biphenyl (B1667301) and phenylcyclohexane (B48628) compounds, particularly at low operational temperatures. ncats.io The principle behind their application in LCDs lies in their ability to align in response to an electric field, thereby modulating the passage of light to create images.
Interactive Table: General Properties of Phenyl Benzoate (B1203000) Liquid Crystals for Display Applications
| Property | Description | Relevance to LCDs |
| Mesophase Behavior | Exhibits nematic and/or smectic phases over a specific temperature range. | The nematic phase is essential for the operation of most common LCD modes. |
| Dielectric Anisotropy | The difference in permittivity parallel and perpendicular to the liquid crystal director. | Determines the threshold voltage required to switch the liquid crystal molecules. |
| Optical Anisotropy (Birefringence) | The difference in refractive indices for light polarized parallel and perpendicular to the director. | Affects the contrast ratio and brightness of the display. |
| Viscosity | Resistance to flow. | Influences the switching speed (response time) of the display. |
| Elastic Constants | Describe the energy required to deform the liquid crystal alignment. | Affects the threshold voltage and viewing angle characteristics. |
Smart Window and Optical Switching Devices
The same electro-optical properties that make phenyl benzoate derivatives suitable for LCDs also position them as candidates for smart windows and other optical switching devices. howstuffworks.comadvancedsciencenews.com Smart windows, also known as switchable windows, can alter their light transmission properties in response to an external stimulus, such as an electric voltage. mdpi.com Liquid crystal-based smart windows typically operate by switching between a transparent and a scattering (opaque or translucent) state. howstuffworks.comyoutube.com
In the context of 4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate, its application would likely be within a Polymer-Dispersed Liquid Crystal (PDLC) or similar composite system. howstuffworks.com In such a device, microdroplets of the liquid crystal are dispersed within a polymer matrix. Without an electric field, the random orientation of the liquid crystal droplets scatters light, making the window opaque. When a voltage is applied, the liquid crystal molecules align, matching the refractive index of the polymer and allowing light to pass through, thus rendering the window transparent. howstuffworks.commdpi.com The specific phase transition temperatures and electro-optical response of this compound would be critical in determining the operational range and switching characteristics of such a smart window.
Sensor Development based on Mesophase Transitions and External Stimuli
The distinct phase transitions of liquid crystals, including those of the phenyl benzoate family, can be exploited for sensor development. acs.orgacs.org The transition between crystalline, smectic, nematic, and isotropic liquid phases occurs at well-defined temperatures, which can be altered by the presence of external stimuli such as chemical analytes, pressure, or radiation. acs.org This sensitivity forms the basis for their use as sensor materials.
For a compound like this compound, a sensor could be designed based on the shift in its mesophase transition temperatures. For instance, the introduction of a target analyte could disrupt the molecular packing of the liquid crystal, leading to a measurable change in the temperature at which it transitions from a nematic to an isotropic state. This change could be detected optically, as the different phases exhibit different optical textures under a polarizing microscope. researchgate.net The photochemically induced isothermal phase transitions observed in some polymer liquid crystals with mesogenic phenyl benzoate side chains further highlight the potential for developing light-sensitive sensors. acs.orgacs.org
Organic Electronic Devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
The application of calamitic liquid crystals, a class to which this compound belongs, extends to the realm of organic electronics. nih.gov In Organic Field-Effect Transistors (OFETs), the self-assembling nature of liquid crystals can be used to create highly ordered semiconductor films, which is crucial for achieving high charge carrier mobility. While research has more prominently featured other classes of organic semiconductors, the ordered packing in the smectic phases of some calamitic liquid crystals could facilitate efficient charge transport. nih.govnih.gov
In the context of Organic Light-Emitting Diodes (OLEDs), liquid crystalline materials can be used to improve device performance. For instance, they can be incorporated as charge transport layers or as host materials in the emissive layer. The ordered nature of liquid crystals can enhance charge injection and transport, leading to lower operating voltages and improved efficiency. While specific studies on this compound for OLEDs are not available, the broader family of phenyl benzoate derivatives is recognized for its potential in electronic applications. ncats.io
Applications in Photonic Crystals and Metamaterials
Liquid crystals are increasingly being explored for the fabrication of tunable photonic crystals and metamaterials. optica.orgugent.bemdpi.com These are artificial structures with periodic variations in their refractive index that allow for the control and manipulation of light in ways not possible with conventional materials. The ability to tune the refractive index of liquid crystals with an external field (like an electric or magnetic field) makes them ideal for creating dynamic and reconfigurable photonic devices. researchgate.net
Integration into Polymer-Dispersed Liquid Crystal (PDLC) Systems for Optical Films
As mentioned in the context of smart windows, this compound is a prime candidate for incorporation into Polymer-Dispersed Liquid Crystal (PDLC) systems. howstuffworks.comresearchgate.net PDLC films consist of liquid crystal droplets embedded in a solid polymer matrix. These films can be switched from a light-scattering opaque state to a transparent state by applying an electric field. mdpi.com
The performance of a PDLC film is highly dependent on the properties of both the liquid crystal and the polymer matrix, as well as the morphology of the droplets. The choice of liquid crystal, such as a phenyl benzoate derivative, influences key parameters like the driving voltage, contrast ratio, and switching speed of the device. The compatibility of this compound with various polymer systems would be a critical factor in its successful integration into PDLC films for applications ranging from privacy screens to projection displays. researchgate.net
Heat Transfer Fluids Exhibiting Phase Change Behavior
One of the documented potential applications for this compound is as a phase change material (PCM) in heat transfer fluids. PCMs absorb and release large amounts of latent heat at a nearly constant temperature during their phase transitions. This property can be harnessed to enhance the thermal management of various systems.
Research has shown that incorporating liquid crystals like this compound into a base heat transfer fluid can improve its heat transfer performance. The multiple phase transitions (e.g., solid-to-smectic, smectic-to-nematic, nematic-to-isotropic) of the liquid crystal allow for heat absorption and rejection over a range of temperatures. This can lead to more efficient cooling in applications such as electronics and automotive systems.
Interactive Table: Phase Transition Properties of a Related Phenyl Benzoate Liquid Crystal (for illustrative purposes due to lack of specific data for the title compound)
| Transition | Temperature (°C) | Enthalpy Change (J/g) |
| Crystal to Smectic | 85 | 30 |
| Smectic to Nematic | 105 | 1.5 |
| Nematic to Isotropic | 120 | 0.8 |
| Data is hypothetical and for illustrative purposes to show typical phase transition behavior. |
Future Research Directions and Emerging Paradigms for 4 Heptyloxy Phenyl 4 Hexyloxy Benzoate Research
Design and Synthesis of Novel Derivatives with Tailored Mesophase Properties
A primary avenue for future research lies in the rational design and synthesis of new derivatives of 4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate to achieve specific mesophase behaviors. By systematically modifying the molecular architecture, researchers can fine-tune the transition temperatures, stability, and type of liquid crystalline phases.
Key synthetic strategies could include:
Altering Alkoxy Chain Length: Modifying the length of the heptyloxy and hexyloxy chains is a fundamental approach. Shortening or lengthening these chains can significantly impact the van der Waals forces and molecular packing, thereby altering the clearing points and the temperature range of nematic or smectic phases. biorxiv.orgnih.gov Studies on other homologous series of liquid crystals have shown a predictable, often odd-even effect on transition temperatures as chain length increases. worldscientificnews.comworldscientificnews.com
Introducing Lateral Substituents: The introduction of small atoms or functional groups (e.g., fluorine, chlorine, methyl) onto the phenyl rings can disrupt or modify the intermolecular interactions. This can lead to lower melting points, suppression of certain smectic phases, or the induction of new, more complex mesophases.
Table 1: Potential Derivatives and Hypothesized Mesophase Properties
| Modification | Example Derivative Name | Hypothesized Effect on Mesophase |
| Chain Length Variation | 4-(Nonyloxy)phenyl 4-(octyloxy)benzoate | Increased smectic phase stability; higher transition temperatures. |
| Lateral Substitution | 4-(Heptyloxy)phenyl 2-fluoro-4-(hexyloxy)benzoate | Lowered melting point; potential frustration of smectic phases. |
| Core Modification | 4-((4-(Heptyloxy)phenyl)diazenyl)phenyl 4-(hexyloxy)benzoate | Enhanced photo-responsive properties; different phase transition temperatures. |
Exploration of Composites and Nanocomposites with this compound
Incorporating this compound into composite materials is a promising strategy for creating functional devices. Polymer-dispersed liquid crystals (PDLCs) and nanocomposites are two key areas of exploration. nih.gov
In PDLC systems, microscopic droplets of the liquid crystal are dispersed within a solid polymer matrix. nih.govmateriability.com These films can be switched from an opaque, light-scattering state to a transparent state by applying an electric field. nih.gov Future research could focus on optimizing the performance of PDLCs using this compound by:
Investigating various polymer matrices, such as polyurethane or poly(methyl methacrylate) (PMMA), to control droplet size and morphology. nih.gov
Studying the phase separation process, whether by polymerization (PIPS), thermal methods (TIPS), or solvent evaporation (SIPS), to tailor the electro-optical properties of the resulting film. nih.govgedik.edu.tr
The addition of nanoparticles (e.g., silica (B1680970), cerium dioxide, or metallic nanoparticles) to the liquid crystal can create nanocomposites with enhanced properties. nih.gov Research in this area would explore how different nanoparticles affect the dielectric anisotropy, refractive indices, and switching thresholds of this compound.
Investigation of Thin Film and Surface Alignment Phenomena
The alignment of liquid crystal molecules at interfaces is critical for most of their applications, particularly in display technologies. Future studies should systematically investigate the behavior of this compound as a thin film and its alignment on various surfaces.
Research should focus on:
Alignment Layers: Examining the orientation of the liquid crystal on different alignment layers, such as rubbed polyimides or photo-aligned polymers. Recent studies have shown that polystyrene derivatives with side chains that mimic parts of the liquid crystal molecule can induce uniform vertical alignment. nih.gov
Surface Energy Effects: Correlating the surface energy of the substrate with the resulting alignment (planar vs. homeotropic). It has been demonstrated that polymer films with lower surface energies (e.g., below ~43 mJ/m²) tend to induce vertical alignment of liquid crystal molecules. nih.govresearchgate.net
Film Stability: Assessing the thermal and UV stability of the alignment in cells fabricated with this compound, which is crucial for device longevity and performance under various operating conditions. researchgate.net
Development of Responsive and Adaptive Materials Utilizing External Stimuli
A key feature of liquid crystals is their responsiveness to external fields, making them ideal candidates for smart and adaptive materials. Research should be directed toward harnessing and enhancing the response of this compound to various stimuli.
Electro-Optical Switching: While fundamental to liquid crystal displays, there is room to optimize the switching behavior of this specific compound. This involves detailed characterization of its dielectric constants, elastic constants, and viscosity to minimize the driving voltage and response time in devices like PDLC-based smart windows or light shutters. materiability.comnih.gov
Photo-Responsive Materials: By creating derivatives with photosensitive moieties (like the azobenzene (B91143) group mentioned in 8.1) or by doping with photo-active molecules, it may be possible to create materials whose optical properties can be controlled with light. This could lead to applications in optical data storage or light-driven actuators.
Advanced Characterization Techniques for Dynamic Processes and Molecular Motion
To fully understand and predict the behavior of this compound, it is essential to employ advanced characterization techniques that can probe its structure and dynamics across multiple length and time scales.
While standard techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are used to identify mesophases and transition temperatures, future work should incorporate more sophisticated methods. nih.govresearchgate.net
Inverse Gas Chromatography (IGC): This technique can provide valuable thermodynamic data, such as Flory-Huggins interaction parameters, which are crucial for understanding the compatibility of the liquid crystal with polymers in composite applications. nih.govtubitak.gov.tr
NMR Spectroscopy: Advanced solid-state NMR techniques can provide detailed information about molecular ordering and dynamics within the different mesophases.
Dielectric Spectroscopy: This method allows for the characterization of molecular relaxation processes over a wide range of frequencies, which is directly related to the electro-optical response of the material.
Computational Design and High-Throughput Screening for Next-Generation Liquid Crystalline Materials
Computational methods are becoming indispensable for accelerating the discovery and design of new materials. Applying these tools to this compound and its potential derivatives can guide synthetic efforts and reduce experimental costs.
Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the stability of different mesophases, calculate transition temperatures, and understand the interactions between the liquid crystal and other molecules, such as polymers or nanoparticles. biorxiv.orgbiorxiv.org These simulations provide insights into ligand-receptor interactions that are not achievable through docking alone. biorxiv.org
Density Functional Theory (DFT): DFT calculations can be employed to determine key molecular properties like geometry, polarity, and polarizability. nih.gov These parameters are fundamental inputs for predicting the macroscopic properties of the liquid crystal.
High-Throughput Virtual Screening (HTVS): By creating a virtual library of potential derivatives of this compound, HTVS methods can rapidly screen for candidates with desired properties (e.g., a specific clearing point or dielectric anisotropy) before committing to their synthesis. nih.govdovepress.com This approach has proven effective in identifying novel molecules in other fields, such as drug discovery. nih.gov
Table 2: Key Parameters for Computational Modeling
| Computational Method | Key Parameters to Investigate | Relevance to Material Properties |
| Molecular Dynamics (MD) | Binding Free Energy, Hydrogen Bonding Stability, Radial Distribution Functions | Predicts phase stability, miscibility in composites, and interaction strength. biorxiv.orgbiorxiv.org |
| Density Functional Theory (DFT) | Molecular Geometry, Dipole Moment, Polarizability, van der Waals Volume | Determines electro-optical properties, steric effects, and molecular packing efficiency. nih.gov |
| High-Throughput Screening | Predicted Transition Temperatures, Dielectric Anisotropy, Birefringence | Accelerates discovery of derivatives with optimized properties for specific applications. nih.gov |
Interdisciplinary Research with Soft Matter Physics and Materials Engineering
The study of this compound should not be confined to chemistry alone. Collaboration with physicists and materials engineers is crucial for translating fundamental understanding into practical technologies.
Soft Matter Physics: This compound can serve as a model system for physicists studying fundamental phenomena such as phase transitions, defect dynamics, and self-assembly. Understanding these aspects in a well-defined system can lead to broader theories applicable to other soft materials.
Materials Engineering: Engineers can utilize the characterized properties of this liquid crystal to design and fabricate novel devices. This includes not only displays and smart windows but also more advanced applications like sensors, tunable filters, and beam-steering devices. The integration of this material into existing manufacturing processes and the development of new fabrication techniques will be key challenges for materials engineers.
Q & A
Q. What are the common synthetic routes for 4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate?
The synthesis typically involves esterification between a substituted phenol (e.g., 4-(heptyloxy)phenol) and a benzoic acid derivative (e.g., 4-(hexyloxy)benzoyl chloride). Key steps include:
- Catalytic esterification : Acid catalysts like sulfuric acid or p-toluenesulfonic acid facilitate the reaction under reflux conditions .
- Purification : Column chromatography or recrystallization is used to isolate the product, with solvents such as hexane/ethyl acetate mixtures .
- Scaling considerations : Industrial methods may employ continuous flow reactors for improved efficiency .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm alkoxy chain integration and ester linkage formation. For example, the heptyloxy chain’s terminal methyl protons appear as a triplet at ~0.8–1.0 ppm .
- Infrared Spectroscopy (IR) : Ester carbonyl (C=O) stretches are observed at ~1720–1740 cm, while alkoxy C-O bonds appear at ~1250 cm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 458.3) .
Q. How do the alkoxy chain lengths affect its physical properties?
- Solubility : Longer chains (heptyloxy vs. hexyloxy) increase hydrophobicity, reducing solubility in polar solvents like water but enhancing compatibility with organic phases .
- Thermal behavior : Alkoxy chains influence melting points; longer chains may lower melting points due to reduced crystallinity .
- Liquid crystalline properties : Symmetrical alkoxy substituents can promote mesophase formation, as seen in structurally similar biphenyl esters .
Advanced Research Questions
Q. How to design experiments to study its thermal stability and decomposition pathways?
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in nitrogen) to identify decomposition thresholds .
- Differential Scanning Calorimetry (DSC) : Detect phase transitions and exothermic/endothermic events linked to chain cleavage or ester degradation .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., alkanes, phenols) to infer degradation mechanisms .
Q. How to resolve contradictions in purity data from different synthetic methods?
- Side reaction analysis : Trace impurities (e.g., unreacted starting materials or oxidized byproducts) can arise from varying catalyst activities. For example, over-oxidation of alkoxy chains may occur with CrO .
- Comparative chromatography : Use HPLC with UV detection to quantify impurities. Optimize mobile phases (e.g., acetonitrile/water gradients) for baseline separation .
- Reproducibility protocols : Standardize reaction conditions (e.g., inert atmosphere, moisture control) to minimize variability .
Q. What strategies predict its biological activity based on structural analogs?
- Grouping/Read-Across : Compare functional groups (e.g., ester linkages, alkoxy chains) to known bioactive esters. For example, parabens with similar structures exhibit antimicrobial activity via membrane disruption .
- Molecular docking : Model interactions with target enzymes (e.g., cytochrome P450) to predict metabolic pathways or inhibitory effects .
- In vitro assays : Test cytotoxicity in cell lines (e.g., HepG2) and assess reactive oxygen species (ROS) generation to evaluate antioxidant potential .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
